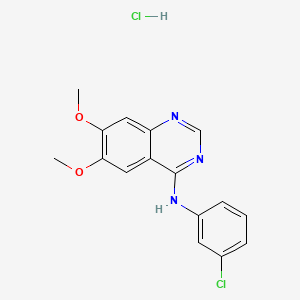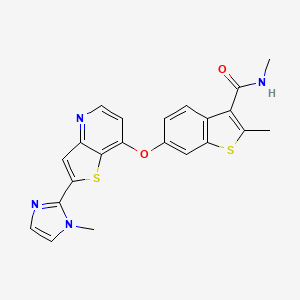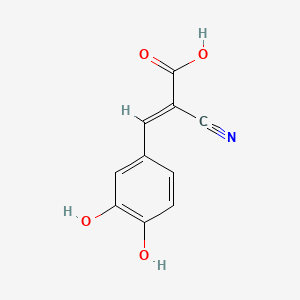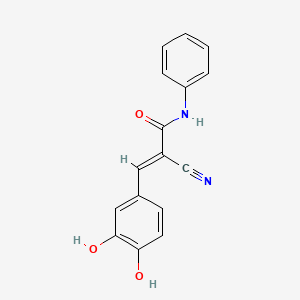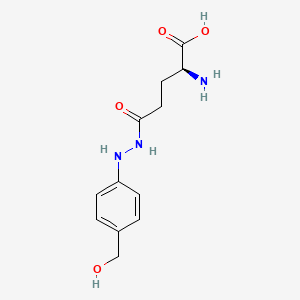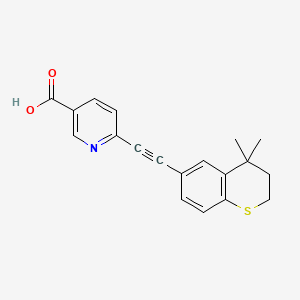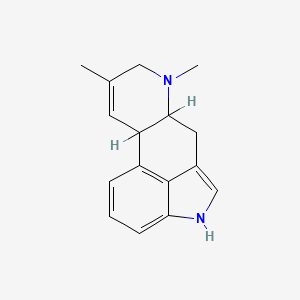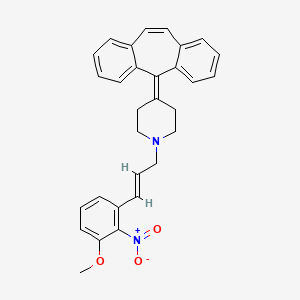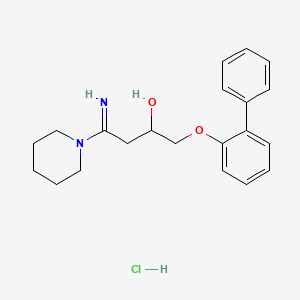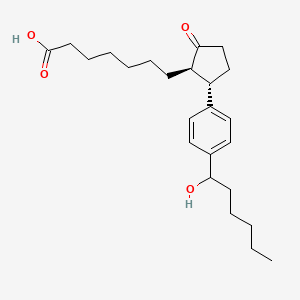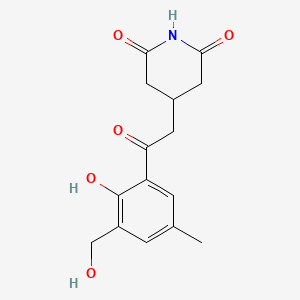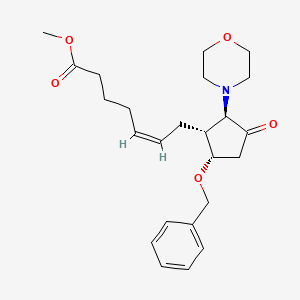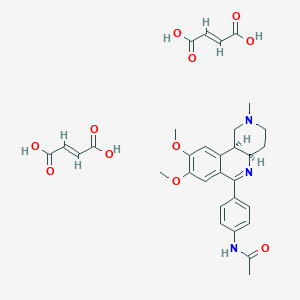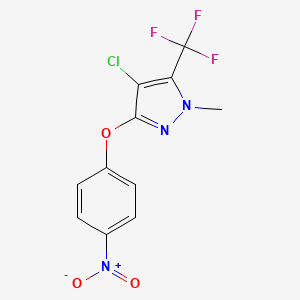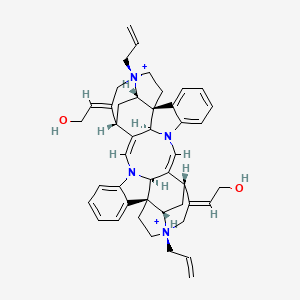
Alcuronium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alcuronium is an indole alkaloid of the curare family. A neuroblocker, it is often used in chloride form as an anesthesia adjuvant. It has a role as a muscle relaxant.
A non-depolarizing skeletal muscle relaxant similar to [tubocurarine]. It is used as an anesthesia adjuvant.
A non-depolarizing skeletal muscle relaxant similar to TUBOCURARINE. It is used as an anesthesia adjuvant.
科学的研究の応用
1. Neuromuscular Blocking in Surgery Alcuronium has been studied for its role as a neuromuscular blocking agent in various surgical procedures. For instance, in day-case gynaecological surgery, it was compared with atracurium for its effectiveness in providing muscle relaxation suitable for intubation and surgery (Collins et al., 1983). Additionally, its use in maxillofacial surgery has been investigated to understand its pharmacodynamic and pharmacokinetic properties (Diefenbach et al., 1995).
2. Pharmacokinetics and Impurity Profile The pharmacokinetics of alcuronium, including its elimination and plasma concentration, have been a subject of study. For example, research into its impurity profile using capillary electrophoresis has been conducted to ensure the purity and safety of the drug (Wedig et al., 2002).
3. Interaction with Muscarinic Receptors Alcuronium's effects on muscarinic receptors have been extensively studied. It has been found to influence the binding of antagonists to muscarinic receptors, exhibiting both positive and negative allosteric interactions (Maass & Mohr, 1996). This interaction plays a critical role in its pharmacological effects.
4. Use in Specific Patient Populations Research has also been conducted on the use of alcuronium in specific patient populations, such as those undergoing renal transplantation (Kaushik et al., 1984), and in the elderly, examining its pharmacodynamics and how it differs from younger patients (Kent & Hunter, 1991).
5. Placental Transfer The transfer of alcuronium across the placenta has been a subject of study, providing insights into its safety and efficacy in maternal and fetal medicine (Thomas et al., 1969).
特性
CAS番号 |
23214-96-2 |
|---|---|
製品名 |
Alcuronium |
分子式 |
C44H50N4O2+2 |
分子量 |
666.9 g/mol |
IUPAC名 |
(2E)-2-[(1S,9Z,11S,13S,14R,17S,25Z,27S,30R,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol |
InChI |
InChI=1S/C44H50N4O2/c1-3-17-47-19-15-43-35-9-5-7-11-37(35)45-26-34-32-24-40-44(16-20-48(40,18-4-2)28-30(32)14-22-50)36-10-6-8-12-38(36)46(42(34)44)25-33(41(43)45)31(23-39(43)47)29(27-47)13-21-49/h3-14,25-26,31-32,39-42,49-50H,1-2,15-24,27-28H2/q+2/b29-13-,30-14-,33-25-,34-26-/t31-,32-,39-,40-,41-,42-,43+,44+,47-,48-/m0/s1 |
InChIキー |
MUQUYTSLDVKIOF-CHJKCJHBSA-N |
異性体SMILES |
C=CC[N@@+]12[C@@H]3[C@]4(C5=CC=CC=C5N/6[C@H]4/C(=C\N7[C@H]8/C(=C6)/[C@@H]9/C(=C\CO)/C[N@+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)CC=C)/[C@@H](C3)/C(=C\CO)/C1)CC2 |
SMILES |
C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16 |
正規SMILES |
C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16 |
外観 |
Solid powder |
その他のCAS番号 |
23214-96-2 |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
15180-03-7 (dichloride) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Alcuronium Alcuronium Chloride Alcuronium Dichloride Allnortoxiferine Alloferin Dialferine Diallylnortoxiferine Dichloride, Alcuronium Dichloride, N,N'-Diallylnortoxiferinium N,N'-Diallylnortoxiferinium Dichloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



